![molecular formula C11H15NO3 B14135049 3-[(Propan-2-yl)oxy]phenyl methylcarbamate CAS No. 3938-20-3](/img/structure/B14135049.png)
3-[(Propan-2-yl)oxy]phenyl methylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(Propan-2-yl)oxy]phenyl methylcarbamate, also known as m-Cumenyl methylcarbamate, is a chemical compound primarily used as an insecticide. It is a member of the carbamate family, which are known for their effectiveness in pest control. This compound is particularly used on cotton, fruit, vegetable, and field crops .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Propan-2-yl)oxy]phenyl methylcarbamate typically involves the reaction of 3-isopropylphenol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate ester. The process involves the following steps:
Preparation of 3-isopropylphenol: This can be synthesized through the alkylation of phenol with propylene.
Reaction with Methyl Isocyanate: The 3-isopropylphenol is then reacted with methyl isocyanate in the presence of a catalyst to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
3-[(Propan-2-yl)oxy]phenyl methylcarbamate undergoes several types of chemical reactions, including:
Hydrolysis: This reaction occurs in the presence of water, leading to the breakdown of the carbamate ester into 3-isopropylphenol and methylamine.
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Substitution: It can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Various nucleophiles such as amines and alcohols can be used under appropriate conditions.
Major Products Formed
Hydrolysis: 3-isopropylphenol and methylamine.
Oxidation: Various oxidized derivatives of the original compound.
Substitution: Depending on the nucleophile, different substituted carbamates can be formed.
Aplicaciones Científicas De Investigación
3-[(Propan-2-yl)oxy]phenyl methylcarbamate has several applications in scientific research:
Chemistry: Used as a model compound in studies of carbamate chemistry and reaction mechanisms.
Biology: Investigated for its effects on various biological systems, particularly in studies related to pest control and enzyme inhibition.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly those targeting acetylcholinesterase.
Industry: Widely used in the agricultural industry as an effective insecticide for protecting crops.
Mecanismo De Acción
The primary mechanism of action of 3-[(Propan-2-yl)oxy]phenyl methylcarbamate is through the inhibition of acetylcholinesterase, an enzyme crucial for nerve function. By inhibiting this enzyme, the compound disrupts the normal transmission of nerve impulses, leading to the paralysis and death of insects. The molecular target is the active site of acetylcholinesterase, where the carbamate group forms a covalent bond, preventing the enzyme from breaking down acetylcholine .
Comparación Con Compuestos Similares
Similar Compounds
Propoxur: Another carbamate insecticide with a similar mechanism of action.
Carbaryl: Widely used in agriculture, also inhibits acetylcholinesterase.
Aldicarb: Known for its high toxicity and effectiveness as a pesticide.
Uniqueness
3-[(Propan-2-yl)oxy]phenyl methylcarbamate is unique due to its specific structure, which provides a balance between effectiveness and safety. Its isopropyl group enhances its lipophilicity, allowing better penetration into insect tissues, while its carbamate group ensures potent acetylcholinesterase inhibition.
Propiedades
Número CAS |
3938-20-3 |
|---|---|
Fórmula molecular |
C11H15NO3 |
Peso molecular |
209.24 g/mol |
Nombre IUPAC |
(3-propan-2-yloxyphenyl) N-methylcarbamate |
InChI |
InChI=1S/C11H15NO3/c1-8(2)14-9-5-4-6-10(7-9)15-11(13)12-3/h4-8H,1-3H3,(H,12,13) |
Clave InChI |
HZQWWADZGBPUTA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=CC(=CC=C1)OC(=O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Methylamino)methyl]-I+/--phenylbenzenemethanol](/img/structure/B14134977.png)

![Diethyl [(3-chloro-4-hydroxyphenyl)methyl]propanedioate](/img/structure/B14135003.png)
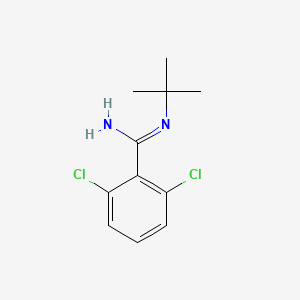
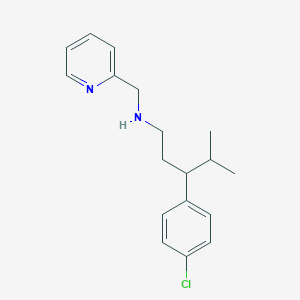
![[(5,7-Dichloro-2,2-dimethyl-2H-1,3-benzodioxol-4-yl)oxy]acetic acid](/img/structure/B14135017.png)

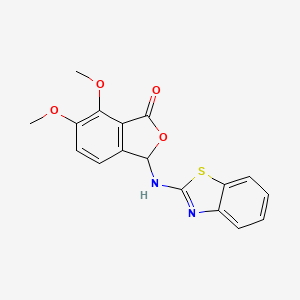
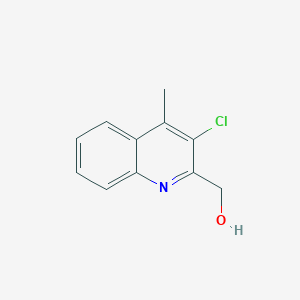
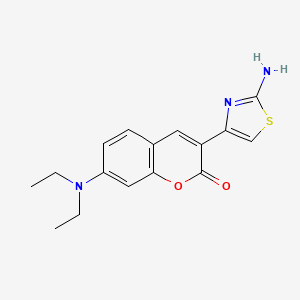
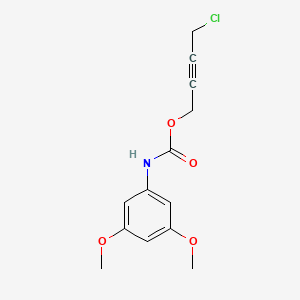

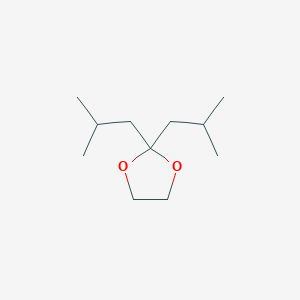
![2-[4-(Oxan-2-yloxy)-2,5-bis(2-phenylethynyl)phenoxy]oxane](/img/structure/B14135060.png)
